molecular formula C25H33NO4 B11212371 1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)pentan-1-one

Cat. No.: B11212371
M. Wt: 411.5 g/mol
InChI Key: BGWCGZMCFUGSEZ-UHFFFAOYSA-N
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Description

1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core, dimethoxy groups, and a phenoxy methyl substituent. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a phenethylamine derivative with an aldehyde or ketone.

    Introduction of Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Phenoxy Methyl Group: This step involves the reaction of the tetrahydroisoquinoline intermediate with a phenoxy methyl halide under basic conditions.

    Final Coupling with Pentan-1-one: The final step involves coupling the intermediate with pentan-1-one using a suitable coupling reagent such as a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the phenoxy methyl group or the tetrahydroisoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of related molecules.

    Industrial Applications: It may be used in the development of new materials, catalysts, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

    Pathway Modulation: The compound can affect various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-{3-[(3,5-DIMETHYLPHENOXY)METHYL]PHENYL}METHANAMINE: This compound shares a similar phenoxy methyl group but differs in the core structure.

    5-[(3,5-DIMETHYLPHENOXY)METHYL]-1,3-OXAZOLIDIN-2-ONE: Another related compound with a different core structure and functional groups.

Uniqueness

1-{1-[(3,5-DIMETHYLPHENOXY)METHYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL}PENTAN-1-ONE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H33NO4

Molecular Weight

411.5 g/mol

IUPAC Name

1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]pentan-1-one

InChI

InChI=1S/C25H33NO4/c1-6-7-8-25(27)26-10-9-19-14-23(28-4)24(29-5)15-21(19)22(26)16-30-20-12-17(2)11-18(3)13-20/h11-15,22H,6-10,16H2,1-5H3

InChI Key

BGWCGZMCFUGSEZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC(=CC(=C3)C)C)OC)OC

Origin of Product

United States

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